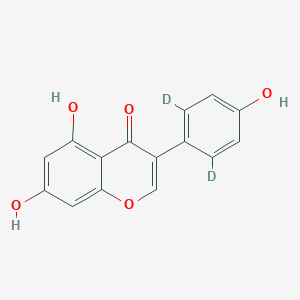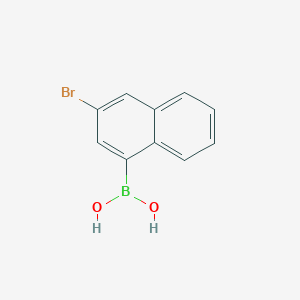
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium atoms in Genistein-2’,6’-d2 replace the hydrogen atoms at the 2’ and 6’ positions, which can enhance its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Genistein-2’,6’-d2 typically involves the incorporation of deuterium atoms into the genistein molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Another approach involves the use of deuterated reagents in the synthesis of genistein from its precursors.
Industrial Production Methods
Industrial production of Genistein-2’,6’-d2 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at the desired positions. The final product is then purified using standard techniques such as chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Genistein-2’,6’-d2 undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of genistein can lead to the formation of dihydrogenistein.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogenistein.
Substitution: Acetylated derivatives of genistein.
Aplicaciones Científicas De Investigación
Genistein-2’,6’-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cancer treatment, cardiovascular health, and hormone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mecanismo De Acción
Genistein-2’,6’-d2 exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the Akt pathway, Notch pathway, and P53 . Additionally, it acts as a phytoestrogen, binding to estrogen receptors and altering gene transcription .
Comparación Con Compuestos Similares
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with a similar structure but different substitution pattern.
Formononetin: A methoxylated isoflavone with similar biological activities
Uniqueness of Genistein-2’,6’-d2
The deuterated form, Genistein-2’,6’-d2, offers enhanced stability and bioavailability compared to its non-deuterated counterpart. This makes it particularly valuable in research and therapeutic applications where prolonged activity and reduced metabolic degradation are desired .
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D |
Clave InChI |
TZBJGXHYKVUXJN-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)



![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)

![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)

